

# An In-Depth Technical Guide to 5-Methoxyindan-1-one

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## Compound of Interest

Compound Name: 5-Methoxyindan-1-one

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic pathway for **5-Methoxyindan-1-one**, a compound of interest for researchers and professionals in drug development and organic chemistry.

## Core Molecular Data

**5-Methoxyindan-1-one** is a substituted indanone with the molecular formula  $C_{10}H_{10}O_2$ .<sup>[1][2][3]</sup> Its chemical structure consists of a bicyclic aromatic ketone with a methoxy group substituent.

## Physicochemical Properties

The key quantitative data for **5-Methoxyindan-1-one** are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

Property	Value	Citations
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	162.18 g/mol (computed), 162.19 g/mol (experimental)	[1][2][3][4]
IUPAC Name	5-methoxy-2,3-dihydroindan-1-one	[1]
CAS Number	5111-70-6	[1][2][3]
Physical Form	Powder, Crystalline Powder	[2][4]
Melting Point	107-109 °C, 110 °C	[2][3][4]
Appearance	White to light yellow or light green-brownish crystal powder	[3][4]

## Molecular Structure

The two-dimensional chemical structure of **5-Methoxyindan-1-one** is depicted below. This visualization is crucial for understanding its chemical reactivity and potential biological interactions.

Molecular structure of **5-Methoxyindan-1-one**.

## Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of **5-Methoxyindan-1-one** are found within subscription-based scientific literature, a common and effective method for the preparation of indanones is through an intramolecular Friedel-Crafts acylation of a corresponding phenylpropanoic acid. The following represents a plausible and widely utilized protocol for this transformation.

### Synthesis of 5-Methoxyindan-1-one from 3-(4-methoxyphenyl)propanoic acid

This synthetic route involves the cyclization of 3-(4-methoxyphenyl)propanoic acid using a strong acid catalyst.

#### Materials:

- 3-(4-methoxyphenyl)propanoic acid
- Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

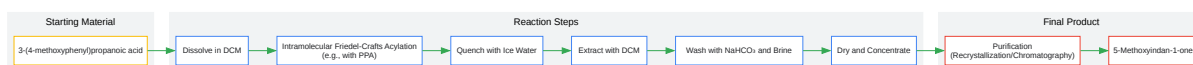
#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-methoxyphenyl)propanoic acid in dichloromethane.
- **Acid Addition:** Cool the solution in an ice bath. Slowly and carefully add polyphosphoric acid or Eaton's reagent to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice water.

- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure **5-Methoxyindan-1-one**.

## Synthetic Workflow Diagram

The logical flow of the synthesis of **5-Methoxyindan-1-one** via intramolecular Friedel-Crafts acylation is illustrated in the following diagram.



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Synthetic workflow for **5-Methoxyindan-1-one**.

## Spectroscopic Data

A variety of spectroscopic techniques are used to confirm the structure and purity of **5-Methoxyindan-1-one**. Available spectral data include Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (<sup>1</sup>H NMR), mass spectrometry (MS), ultraviolet (UV) spectroscopy, and Raman spectroscopy.[1][5] These data are critical for the unambiguous identification of the compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Methoxyindan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147253#5-methoxyindan-1-one-molecular-structure-and-weight]

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